molecular formula C6H13NO B14788452 (1S)-2-amino-1-methylcyclopentan-1-ol

(1S)-2-amino-1-methylcyclopentan-1-ol

Cat. No.: B14788452
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-amino-1-methylcyclopentan-1-ol is a chiral amino alcohol of high interest in organic synthesis and pharmaceutical research. This compound features both a hydroxyl group and an amino group on a cyclopentane ring, creating a versatile scaffold for constructing more complex molecules . The stereochemistry of the molecule, defined by the (1S) configuration, is particularly critical for its application in asymmetric synthesis and the development of chiral catalysts or ligands . As a key synthetic intermediate, this amino alcohol is used in the preparation of nitrogen-containing heterocycles and other bioactive compounds . Its structure is analogous to other aminocyclopentanols, which serve as precursors in the synthesis of drug candidates for targets such as neurological and cardiovascular systems . The presence of two functional groups allows for selective modification; the amino group can form salts or amides, while the hydroxyl group can undergo esterification or oxidation, providing multiple pathways for chemical diversification . This product is provided for research and further manufacturing applications exclusively. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for detailed handling and storage information, which recommends storing in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S)-2-amino-1-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m0/s1

InChI Key

KKBCPZUWBKCECT-GDVGLLTNSA-N

Isomeric SMILES

C[C@@]1(CCCC1N)O

Canonical SMILES

CC1(CCCC1N)O

Origin of Product

United States

Stereochemical Significance of 1s 2 Amino 1 Methylcyclopentan 1 Ol

The importance of (1S)-2-amino-1-methylcyclopentan-1-ol in stereoselective synthesis stems from its rigid cyclopentane (B165970) framework and the presence of two adjacent stereocenters with a specific (1S) configuration. This defined three-dimensional arrangement is crucial for inducing chirality in chemical reactions.

The amino and hydroxyl functional groups on the cyclopentane ring can act as key coordinating sites for metal catalysts or as reactive centers in various chemical transformations. The fixed spatial relationship between these groups allows for effective chiral recognition and transfer, guiding the formation of a desired stereoisomer in a product. This is a fundamental principle in asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

The methyl group at the C1 position further enhances the steric bulk and conformational rigidity of the molecule. This steric hindrance plays a vital role in directing the approach of incoming reagents, thereby influencing the stereochemical outcome of a reaction. The interplay of these structural features makes this compound an effective chiral auxiliary and ligand in a variety of asymmetric reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H13NO achmem.comnih.govachemblock.com
Molecular Weight115.17 g/mol nih.gov
IUPAC NameThis compound
CAS Number20412-66-2 nih.gov
Boiling Point180.4±33.0 °C at 760 mmHg guidechem.com
Flash Point62.9±25.4 °C guidechem.com
Density1.0±0.1 g/cm3 guidechem.com

Overview of Research Frontiers for 1s 2 Amino 1 Methylcyclopentan 1 Ol in Synthetic Chemistry

Development of Efficient Synthetic Routes to this compound

The synthesis of this compound in high optical purity is a significant objective in synthetic organic chemistry, driven by its potential application as a chiral building block. To this end, researchers have pursued various synthetic strategies, focusing on efficiency, stereocontrol, and scalability. These approaches range from direct reductive aminations to more elaborate multi-step sequences.

Reductive Amination Approaches to this compound

Reductive amination, also known as reductive alkylation, is a highly effective method for forming amine bonds and is a cornerstone in the synthesis of amino alcohols. organic-chemistry.orgacsgcipr.org This reaction typically proceeds through the in situ formation of an imine or enamine from a ketone precursor and an amine, which is then reduced to the target amine without being isolated. acsgcipr.org

The selection of a suitable starting material is critical to the success of any synthetic route. For the reductive amination synthesis of this compound, a key precursor is a cyclopentanone (B42830) derivative that contains the necessary carbon framework.

One strategic precursor is (S)-2-hydroxy-2-methylcyclopentan-1-one . This starting material is particularly advantageous as it already possesses the desired stereochemistry at the tertiary alcohol center (C1). The synthesis can then focus on the stereoselective introduction of the amino group at the C2 position. This precursor can be derived from readily available materials like 2-hydroxy-3-methyl-2-cyclopenten-1-one. acs.org

Another potential precursor is 1-methylcyclopentane-1,2-dione . While this molecule is prochiral, its symmetry can be exploited in an asymmetric reductive amination reaction using a chiral amine source or a chiral catalyst to install both stereocenters with the desired (1S) configuration.

The yield and purity of the final product in a reductive amination are highly dependent on the reaction conditions. researchgate.net Careful optimization of several parameters is necessary to suppress side reactions, such as the reduction of the ketone starting material or the formation of secondary and tertiary amine byproducts. organic-chemistry.orgmdpi.com

Reducing Agents: The choice of reducing agent is crucial. Mild and selective hydride reagents are preferred to avoid reducing the starting ketone before imine formation. Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing protonated imines over ketones. acsgcipr.org Sodium borohydride (B1222165) (NaBH4) can also be used, often in protic solvents like methanol, which can catalyze imine formation.

Stoichiometry: The molar ratios of the ketone, amine source (such as ammonia (B1221849) or an ammonia equivalent like ammonium (B1175870) acetate), and reducing agent must be carefully controlled. taylorfrancis.com An excess of the aminating agent is often used to drive the equilibrium towards imine formation. The amount of reducing agent is optimized to ensure complete conversion without causing unwanted side reactions.

Temperature Control: Temperature affects the rates of both imine formation and reduction. Reactions are often run at low to ambient temperatures to enhance selectivity and minimize the degradation of reactants or products.

Table 1: Optimization Parameters for Reductive Amination

ParameterObjectiveCommon ApproachesRationale
Reducing Agent Selectively reduce the imine intermediate over the ketone precursor.Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH3CN).These agents are less reactive towards ketones at neutral or acidic pH but efficiently reduce the imminium ion intermediate. acsgcipr.org
Amine Source Provide the nitrogen atom for the amino group.Ammonia (in alcohol), Ammonium Acetate (NH4OAc).Ammonia is the direct source, while ammonium salts can act as both the amine source and a buffer/catalyst. taylorfrancis.com
Stoichiometry Maximize product yield and minimize side products.Use of excess amine source.Shifts the equilibrium towards the formation of the imine intermediate.
Temperature Control reaction rate and selectivity.Typically 0 °C to room temperature.Lower temperatures can improve stereoselectivity and prevent the formation of byproducts from competing reactions.
pH/Catalyst Facilitate imine formation.Use of mild acid catalysts (e.g., acetic acid).Protonation of the ketone's carbonyl group activates it for nucleophilic attack by the amine.

Multi-step Convergent and Linear Syntheses of this compound

A plausible linear synthesis could begin with a chiral starting material like (1S,2S)-2-methylcyclopentan-1-ol. chegg.com The synthesis would involve a sequence of functional group manipulations:

Oxidation of the secondary alcohol to a ketone (2-methylcyclopentanone).

Introduction of a hydroxyl group at the tertiary carbon via α-hydroxylation or a related method.

Conversion of the ketone to an oxime or other nitrogen-containing functional group.

Stereoselective reduction of the nitrogen-containing group to the desired amine, controlling the stereochemistry relative to the existing tertiary alcohol.

A convergent synthesis strategy offers an alternative approach where key fragments are synthesized independently before being coupled. wikipedia.org For this compound, this could involve the preparation of a chiral cyclopentane (B165970) fragment and a separate one-carbon fragment containing the amino group, followed by their strategic coupling. This method is particularly efficient for constructing complex molecular architectures. rsc.org

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of a single, specific stereoisomer from a prochiral or racemic starting material is a central challenge in modern organic chemistry. rsc.org Enantioselective methods are employed to create the desired chirality with high fidelity.

Application of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgacs.org This strategy is a powerful tool for asymmetric synthesis. nih.govingentaconnect.com

For the synthesis of vicinal amino alcohols like this compound, a common strategy involves the use of a chiral amine as the auxiliary. For example, a synthesis could commence with cyclopentene (B43876) oxide.

Ring-Opening: The epoxide is opened via nucleophilic attack by a chiral amine, such as (R)- or (S)-α-methylbenzylamine. This step establishes the stereochemistry of the newly formed amino and alcohol centers in a predictable manner.

Oxidation: The resulting secondary alcohol on the cyclopentane ring is oxidized to a ketone. The chiral auxiliary, now part of the molecule, shields one face of the newly formed ketone.

Methylation: A methyl group is introduced by adding an organometallic reagent, such as methylmagnesium bromide or methyllithium. The chiral auxiliary directs the attack of the nucleophile to the less sterically hindered face of the ketone, thereby creating the tertiary alcohol with a specific stereochemistry.

Auxiliary Removal: The final step involves the cleavage of the chiral auxiliary, typically through hydrogenolysis, to reveal the primary amine and yield the enantiomerically enriched target compound, this compound.

By selecting the appropriate enantiomer of the chiral auxiliary, it is possible to selectively synthesize different stereoisomers of the final product. acs.org

Catalytic Asymmetric Synthesis of this compound Derivatives

Catalytic asymmetric synthesis represents a cornerstone of modern organic chemistry, enabling the efficient production of enantiomerically pure compounds. For derivatives of this compound, these methods are crucial for establishing the desired stereochemistry. Such strategies often employ a small amount of a chiral catalyst to generate large quantities of a single enantiomer product, making them highly atom-economical and efficient. The development of these catalytic systems, which can involve transition metals paired with chiral ligands or organocatalysts, is pivotal for accessing complex chiral molecules like vicinal amino alcohols. nih.govresearchgate.net

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. researchgate.netnih.gov In the context of producing chiral vicinal amino alcohols, the asymmetric hydrogenation of α-amino ketones is particularly relevant. nih.govgoogle.com This transformation can be achieved with high efficiency and enantioselectivity using transition metal catalysts, such as those based on cobalt, iridium, and ruthenium. nih.govnih.gov

Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed as a highly efficient route to chiral vicinal amino alcohols. nih.gov This method often relies on an amino-group-assisted coordination strategy, where the primary amino group of the substrate coordinates to the metal center, facilitating the hydrogenation of the adjacent carbonyl group with high stereocontrol. nih.gov This approach avoids the need for protection and deprotection steps, enhancing synthetic efficiency. nih.gov High yields and excellent enantioselectivities (up to 99% ee) have been reported, with the reaction proceeding rapidly even on a gram scale with low catalyst loading. nih.gov

Similarly, iridium complexes with modular P,N,O-type chiral ligands have demonstrated high efficacy in the asymmetric hydrogenation of prochiral ketones. nih.gov The hydroxyl and amino groups within these ligands play a key role in the catalytic process and in determining the stereochemical outcome of the reaction. nih.gov Bimetallic ruthenium complexes have also been employed as stable and efficient catalysts for the asymmetric hydrogenation of β-amino ketones, yielding products with up to 99.9% enantiomeric excess under environmentally friendly conditions. rsc.org The dynamic kinetic resolution of α-phthalimide ketones through hydrogenation has also been shown to produce optically pure amino alcohols with excellent enantioselectivity and diastereoselectivity. google.com

Catalyst TypeSubstrateKey FeaturesReported Enantioselectivity (ee)
Cobalt Complexesα-Primary Amino KetonesAmino-group-assisted coordination; protection-free. nih.govUp to 99% nih.gov
Iridium(P,N,O) ComplexesProchiral KetonesModular ligand structure; OH/NH group cooperation. nih.govUp to 98% nih.gov
Bimetallic Ruthenium Complexesβ-Amino KetonesStable to moisture and air; environmentally friendly. rsc.orgUp to 99.9% rsc.org
Ruthenium(II) Complexesα-Phthalimide KetonesDynamic kinetic resolution; high anti-selectivity. google.com>99% google.com

Dirhodium(II) tetracarboxylate complexes are robust catalysts known for their ability to mediate highly enantioselective intermolecular cyclopropanation reactions, particularly with donor-acceptor carbenes. emory.edunih.gov While not a direct synthesis of this compound, this methodology is crucial for constructing highly functionalized cyclopropane (B1198618) systems which can be precursors to complex chiral molecules, including amino acids. emory.edursc.org

The design of the chiral ligands surrounding the dirhodium core is paramount for achieving high stereoselectivity. nih.gov Novel dirhodium(II) tetracarboxylates derived from (S)-amino acid ligands have been developed to tailor the steric environment of the catalyst. nih.govsci-hub.se By reducing the local symmetry of the ligand's tether, catalysts with extraordinary selectivity in cyclopropanation have been created, achieving enantiomeric excesses of up to >99% ee. nih.gov These catalyst systems are effective in controlling the stereochemistry of reactions involving a carbene precursor and an electron-rich alkene, leading to highly diastereoselective and high-yielding transformations. emory.edu The resulting cyclopropanes, furnished with versatile substituents and often containing a quaternary center, serve as valuable synthetic intermediates. rsc.org

Ruthenium and nickel complexes are versatile catalysts in organic synthesis, including reactions that furnish chiral amino alcohols. Ruthenium(II)-arene complexes, for instance, have been synthesized and characterized for their catalytic potential. nih.gov Pincer-type ruthenium catalysts are known to selectively cyclize n-amino-alcohols to either lactams or cyclic amines, demonstrating their utility in synthesizing nitrogen-containing heterocycles. rsc.org Furthermore, ruthenium catalysts have been employed for the direct α-alkylation of ketones using secondary alcohols and the selective hydrogenation of epoxides, showcasing their broad applicability in C-C and C-O bond transformations. google.com

Heterometallic nickel-ruthenium complexes have also been prepared and investigated. rsc.org A complex synthesized from [RuNO(NO₂)₄OH]²⁻ and Ni²⁺ forms a nanoalloy upon thermal decomposition that exhibits catalytic activity. rsc.org While the primary application discussed was CO methanation, the development of such heterometallic systems opens avenues for new catalytic applications in asymmetric synthesis. The interplay between the two distinct metal centers could lead to unique reactivity and selectivity in the synthesis of complex organic molecules like chiral amino alcohols.

Dynamic Kinetic Resolution (DKR) Strategies in the Synthesis of Chiral Amino Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of enantiomerically pure compounds, capable of converting a racemic starting material into a single enantiomer with a theoretical yield of 100%. researchgate.netnih.gov This contrasts with traditional kinetic resolution, where the maximum yield is 50%. nih.gov DKR achieves this by combining an enantioselective reaction (the "resolution" step) with a rapid, in-situ racemization of the less reactive enantiomer. acs.org

For the synthesis of chiral amino alcohols, chemoenzymatic DKR is particularly effective. acs.org This approach typically pairs an enzyme, such as a lipase (B570770), for the enantioselective acylation of the alcohol or amine, with a transition metal complex that catalyzes the racemization of the slower-reacting enantiomer. researchgate.netacs.org

Commonly used metal catalysts for the racemization of alcohols include ruthenium complexes, while palladium complexes are often used for amines. researchgate.netacs.org For example, a ruthenium cyclopentadienyl-type complex can be paired with a lipase for the efficient DKR of α-hydroxy ketones, which are direct precursors to enantiomerically pure amino alcohol derivatives. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of racemic α-amino ketones can proceed via a DKR process to afford chiral amino alcohols with excellent enantioselectivities (>99% ee) and diastereoselectivities (>99:1 dr). bohrium.com This strategy provides a highly efficient route to key chiral intermediates for pharmaceuticals. bohrium.com

Racemization CatalystResolution Catalyst (Enzyme)Substrate TypeKey Advantage
Ruthenium ComplexesLipase (e.g., Novozyme-435)Secondary Alcohols, α-Hydroxy KetonesEfficient racemization for alcohol DKR. acs.org
Palladium ComplexesLipase (e.g., Novozyme-435)Primary AminesEffective for DKR of benzylic amines. acs.org
Iridium Complexes(Self-resolution via hydrogenation)α-Amino KetonesProvides quantitative yields and high stereoselectivity. bohrium.com

Enantioselective Desymmetrisation Approaches

Enantioselective desymmetrisation is a strategic approach in asymmetric synthesis where a prochiral or meso compound is transformed into a chiral molecule through the selective reaction of one of two enantiotopic functional groups. This method can be a highly effective way to generate chirality.

One application relevant to the synthesis of chiral amino alcohols is the desymmetrisation of achiral diols. acs.org For example, a Brønsted-acid-catalyzed enantioselective desymmetrization of 1,3-diols has been reported, providing access to chiral β-amino alcohol derivatives. acs.org Another innovative approach involves a multi-catalytic, enantioselective radical C–H amination. nih.gov This strategy can transform alcohols containing alkyl, allyl, or benzyl (B1604629) C-H bonds into chiral β-amino alcohols. The process utilizes a photocatalyst to selectively excite a chiral copper catalyst complex bound to an imidate-activated alcohol. nih.gov This leads to a regio- and enantio-selective hydrogen atom transfer (HAT), followed by stereoselective amination to yield a chiral oxazoline, which can then be hydrolyzed to the desired enantioenriched β-amino alcohol. nih.gov This method bypasses the need for chiral auxiliaries or precursors from the chiral pool, offering a streamlined synthesis of important vicinal amino alcohol motifs. nih.gov

Continuous Manufacturing Processes for this compound Production

Process Intensification Methodologies

Process intensification in the synthesis of chiral amino alcohols like this compound aims to enhance reaction efficiency, reduce waste, and improve safety and scalability. Key methodologies include continuous flow synthesis and microwave-assisted reactions.

Continuous Flow Synthesis:

Continuous flow microreactors offer significant advantages over traditional batch processes for the synthesis of chiral amino alcohols. nih.govnih.gov These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under more aggressive conditions with enhanced safety. nih.gov

For the synthesis of chiral amino alcohols, enzymatic cascade reactions can be effectively implemented in continuous flow systems. nih.govnih.gov For instance, a two-step enzymatic synthesis of a chiral amino-triol has been optimized using continuous-flow microreactors, demonstrating full conversion and overcoming inhibitory effects observed in batch processes. nih.gov This approach allows for the compartmentalization of reaction steps, enabling individual optimization of each transformation. nih.govnih.gov While a dedicated continuous flow synthesis for this compound is not extensively documented, the principles from analogous syntheses of chiral 1,2-amino alcohols are directly applicable.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amino Alcohols
ParameterBatch SynthesisContinuous Flow SynthesisReference
Heat & Mass Transfer Often limited, leading to temperature gradients and mixing issues.Excellent, due to high surface-area-to-volume ratio. nih.gov
Reaction Control Difficult to precisely control temperature, pressure, and residence time.Precise control over all reaction parameters. nih.gov
Safety Higher risk with exothermic reactions and hazardous reagents due to large volumes.Inherently safer due to small reaction volumes and better heat dissipation. nih.gov
Scalability Scaling up can be challenging and may require process re-optimization.Scalable by operating the system for longer durations or by parallelization. nih.gov
Process Optimization Time-consuming, requiring multiple experiments.Rapid optimization through automated systems and real-time analysis. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of amino alcohols. beilstein-journals.orgnih.govnih.gov This technique can significantly reduce reaction times, improve product yields, and enhance product purities by minimizing unwanted side reactions. biotage.com Microwave-assisted organic synthesis (MAOS) is particularly beneficial for reactions requiring high temperatures and pressures, which can be achieved rapidly and uniformly. biotage.com

In the context of amino alcohol synthesis, microwave assistance has been successfully applied to the Urech hydantoin (B18101) synthesis from amino acids, demonstrating excellent functional group tolerance and scalability. beilstein-journals.orgnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not prevalent in the literature, the general applicability of this technology to related structures suggests its potential for intensifying the synthesis of this target molecule. nih.govmdpi.com

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound is crucial for exploring its potential in various applications, including as a chiral ligand or a scaffold for drug discovery. Derivatization can be targeted at the cyclopentane ring or the amino and hydroxyl groups.

Cyclopentane Ring Modification and Functionalization

Modification of the cyclopentane ring of this compound can introduce new functionalities and alter the steric and electronic properties of the molecule. A key strategy for this is catalytic C-H bond functionalization.

Catalytic C-H Bond Activation:

Transition metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of unactivated C-H bonds. rutgers.eduyoutube.com This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical route to derivatized molecules. Palladium and rhodium catalysts are commonly employed for such transformations. cam.ac.uknih.govnih.gov

For cyclic amines and alcohols, directing groups can be utilized to achieve site-selective C-H functionalization. In the case of amino alcohols, the amino or hydroxyl group can direct the catalyst to a specific C-H bond. For instance, a palladium-catalyzed strategy has been developed for the functionalization of aliphatic C-H bonds within amino alcohols by temporarily converting the primary amino alcohol into a hindered secondary amine, which then undergoes sterically promoted C-H activation. cam.ac.uk This methodology allows for the direct transformation of simple amino alcohols into highly substituted and structurally diverse products. cam.ac.uk

While specific examples of C-H functionalization on the cyclopentane ring of this compound are limited, the principles of directed C-H activation are applicable. The amino and hydroxyl groups can potentially direct a metal catalyst to functionalize the C-H bonds at the C3, C4, or C5 positions of the cyclopentane ring, leading to novel analogs.

Table 2: Potential C-H Functionalization Reactions on the Cyclopentane Ring
Reaction TypeCatalyst/ReagentPotential OutcomeReference
Arylation Pd(OAc)2, ligand, aryl halideIntroduction of an aryl group at a C-H position. nih.gov
Alkylation Pd(OAc)2, ligand, alkylboron reagentIntroduction of an alkyl group at a C-H position. nih.gov
Acetoxylation Pd(OAc)2, oxidantIntroduction of an acetoxy group at a C-H position. cam.ac.uk
Borylation Rh(I) catalyst, HBpinIntroduction of a boryl group, a versatile synthetic handle.

Selective Transformations of Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group in this compound allows for a variety of selective transformations, provided that appropriate protecting group strategies and reaction conditions are employed.

Selective N-Functionalization:

The selective functionalization of the amino group in the presence of a hydroxyl group often requires the use of N-selective reagents or the temporary protection of the hydroxyl group.

N-Alkoxycarbonylation: Reagents such as O-alkyl S-(pyridin-2-yl)carbonothiolates have been shown to be highly nitrogen-selective for the alkoxy carbonylation of amino groups, even in the presence of multiple hydroxyl groups. organic-chemistry.org This method is operationally simple and proceeds under mild conditions. organic-chemistry.org

N-Acylation: Standard acylation methods using acyl chlorides or anhydrides can be employed after protecting the hydroxyl group, for example, as a silyl (B83357) ether. Subsequent deprotection of the hydroxyl group would yield the N-acylated product.

N-Alkylation: Reductive amination of the amino group with an aldehyde or ketone in the presence of a reducing agent is a common method for N-alkylation. The hydroxyl group is generally unreactive under these conditions.

Selective O-Functionalization:

The selective functionalization of the hydroxyl group typically involves the protection of the more nucleophilic amino group.

O-Sulfonylation: After N-protection (e.g., as a carbamate), the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation paves the way for subsequent nucleophilic substitution reactions.

O-Alkylation: Following N-protection, the hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with an alkyl halide.

O-Acylation: Esterification of the hydroxyl group can be achieved using an acylating agent after protection of the amino group.

Protecting Group Strategies:

The choice of protecting groups is critical for achieving selectivity in the derivatization of this compound. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable.

Table 3: Common Protecting Groups for Amino and Hydroxyl Functions
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H2, Pd/C)
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)
Hydroxyl tert-ButyldimethylsilylTBDMS or TBSFluoride source (e.g., TBAF) or acid
BenzylBnHydrogenolysis (e.g., H2, Pd/C)
AcetylAcBasic or acidic hydrolysis

Strategic Applications of 1s 2 Amino 1 Methylcyclopentan 1 Ol in Organic Synthesis and Catalysis

(1S)-2-amino-1-methylcyclopentan-1-ol as a Chiral Building Block

Chiral building blocks, often referred to as synthons, are enantiomerically pure molecules that can be incorporated into a larger, more complex structure without losing their stereochemical integrity. The structural rigidity and defined stereocenters of this compound make it an attractive candidate for this purpose.

The use of molecules from the "chiral pool," such as amino acids and terpenes, is a powerful strategy for the synthesis of complex enantiopure targets. Chiral 1,2-amino alcohols are integral to this approach, serving as scaffolds upon which molecular complexity can be built. researchgate.netnih.gov The cyclopentane (B165970) ring of this compound provides a conformationally constrained framework, which is highly desirable for controlling the stereochemical outcome of subsequent reactions. This fixed spatial arrangement of substituents can influence the facial selectivity of reactions at other sites in the molecule, enabling the diastereoselective construction of new stereocenters. While specific total syntheses incorporating this compound are not extensively documented, its structural motifs are found in various natural products and pharmacologically active molecules, suggesting its potential as a key intermediate.

Chiral 1,2-amino alcohols are prevalent structural motifs in a vast number of pharmaceutical agents. nih.govfrontiersin.orgnih.gov They are key components in drugs such as beta-blockers, antivirals, and central nervous system agents. The synthesis of these active pharmaceutical ingredients (APIs) often relies on the availability of high-purity chiral intermediates. The vicinal amino and alcohol groups can be readily functionalized, allowing for the molecule's incorporation into a larger API. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, providing multiple handles for molecular elaboration. The defined stereochemistry of this compound ensures that the final product is obtained as a single enantiomer, which is often critical for efficacy and safety. researchgate.net

Heterocyclic compounds are of immense importance in medicinal chemistry. The dual nucleophilic nature of the amino and hydroxyl groups in 1,2-amino alcohols makes them ideal precursors for the synthesis of various N,O-heterocycles. nih.gov For example, this compound can react with aldehydes or ketones to form chiral oxazolidine (B1195125) derivatives. These oxazolidines can act as chiral auxiliaries to direct stereoselective reactions, such as alkylations or aldol (B89426) additions, on an attached substrate. acs.org Furthermore, reaction with phosgene (B1210022) or its equivalents can yield chiral oxazolidinones, another important class of chiral auxiliaries and pharmacophores. The rigid cyclopentyl backbone fused to the heterocyclic ring can impart a high degree of stereocontrol in asymmetric transformations.

Computational and Theoretical Investigations of 1s 2 Amino 1 Methylcyclopentan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental for determining the electronic structure, reactivity, and spectroscopic properties of a molecule. While basic computed descriptors are available, dedicated studies employing methods like Density Functional Theory (DFT) to perform a thorough conformational landscape analysis or to detail the electronic properties of (1S)-2-amino-1-methylcyclopentan-1-ol are not documented in available literature.

Conformational Landscape Analysis

A detailed conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is critical for understanding its interaction with biological targets. For similar cyclopentane-containing molecules, such as derivatives of cis-2-amino-1-cyclopentanecarboxylic acid, computational studies have been used to explore their conformational preferences, often in conjunction with NMR studies. However, no such specific analysis for this compound has been found.

Theoretical Studies of Ligand-Protein Interactions (e.g., Molecular Docking Simulations)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target, such as a protein. This is a key step in structure-based drug design. While this compound is used as a building block for neuroactive compounds, specific molecular docking studies featuring this compound as a ligand have not been identified in the surveyed literature. Research on related cyclic peptidomimetics has utilized docking simulations to rationalize their binding to integrin receptors, but these studies focus on larger molecules incorporating a cyclopentane (B165970) scaffold rather than the standalone amino alcohol.

Computational Insights into Reaction Mechanisms Involving this compound

The elucidation of reaction mechanisms through computational methods can provide a deeper understanding of reaction pathways, transition states, and kinetics. This is particularly valuable for optimizing synthetic routes. There is no specific literature available that details computational investigations into the reaction mechanisms where this compound acts as a reactant or precursor.

Applications of Computational Chemistry in Pharmaceutical Process Development Related to this compound

Computational chemistry plays an increasingly important role in pharmaceutical process development, aiding in aspects such as polymorph prediction, solubility modeling, and optimization of reaction conditions. While methods for the industrial-scale production of this compound exist, the application of computational tools to refine these processes has not been specifically reported.

Mechanistic Studies of Reactions Involving 1s 2 Amino 1 Methylcyclopentan 1 Ol

Mechanistic Elucidation of Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, typically proceeding through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction. While direct mechanistic studies involving (1S)-2-amino-1-methylcyclopentan-1-ol in reductive amination are not extensively documented, its role can be inferred from the general mechanism and its structural attributes.

In a hypothetical scenario where this compound acts as the amine source, the reaction with a ketone or aldehyde would initiate with the nucleophilic attack of the amino group on the carbonyl carbon. This is followed by dehydration to form a chiral iminium ion. The subsequent reduction of this intermediate by a hydride source, such as sodium borohydride (B1222165) or catalytic hydrogenation, would lead to the formation of a new chiral amine. The stereochemical outcome of the reduction would be influenced by the steric hindrance imposed by the methyl and hydroxyl groups on the cyclopentane (B165970) ring, potentially directing the hydride attack to one face of the imine.

Alternatively, this compound can be envisioned as a chiral catalyst or ligand in asymmetric reductive aminations. In such cases, it would first coordinate to a metal center (e.g., iridium, rhodium, or ruthenium), which then activates the reducing agent (often H₂). The chiral environment created by the ligand would then direct the enantioselective reduction of a prochiral imine substrate. The mechanism would involve the formation of a chiral metal-hydride species that preferentially delivers the hydride to one enantiotopic face of the imine.

Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have also been employed for the synthesis of chiral amino alcohols from α-hydroxy ketones. acs.orgfrontiersin.org These enzymatic systems operate via a reductive amination mechanism where the enzyme's active site, along with a cofactor like NAD(P)H, facilitates the stereoselective amination. While not directly studying our title compound, these biocatalytic systems highlight the feasibility of stereocontrolled reductive amination to produce complex amino alcohols. acs.orgfrontiersin.org

In-depth Analysis of Epoxide Ring-Opening Mechanisms

The asymmetric ring-opening of epoxides is a powerful method for the synthesis of enantioenriched 1,2-difunctionalized compounds. Chiral amino alcohols, such as this compound, can play a crucial role as ligands for metal catalysts in these transformations.

The generally accepted mechanism for a metal-catalyzed asymmetric epoxide ring-opening involves the coordination of the chiral ligand to a Lewis acidic metal center (e.g., Cr(III), Co(III), or Ti(IV)). This chiral catalyst then activates the epoxide by coordinating to its oxygen atom, rendering the epoxide more susceptible to nucleophilic attack. The chiral environment created by the this compound ligand around the metal center dictates the facial selectivity of the nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide.

For instance, in the case of a meso-epoxide, the chiral catalyst would differentiate between the two enantiotopic carbons, leading to the preferential formation of one enantiomer of the ring-opened product. The nucleophile, delivered either from the metal center or from the solution, attacks the epoxide carbon in an SN2 fashion, resulting in an inversion of configuration at the attacked center. The regioselectivity of the attack on unsymmetrical epoxides is also influenced by the electronic and steric nature of the catalyst-substrate complex.

Computational studies on similar systems, such as the ring-opening of cyclohexene (B86901) oxide with aniline (B41778) catalyzed by a Cu-paddlewheel metal-organic framework, have shown that the reaction proceeds in two steps: the rate-limiting ring-opening of the epoxide to form an alkoxide intermediate, followed by a proton transfer. mdpi.com The enantioselectivity in this system was attributed to stabilizing CH–π interactions in the transition state leading to one enantiomer. mdpi.com A similar interplay of non-covalent interactions could be expected in a catalytic system employing this compound.

Stereo- and Regioselectivity Mechanisms in Asymmetric Catalytic Processes

The efficacy of this compound in asymmetric catalysis stems from its ability to create a well-defined chiral environment that directs the approach of reactants. This is particularly evident when it is used as a chiral auxiliary.

Detailed Investigations of Catalyst-Substrate Interactions

When this compound is employed as a chiral auxiliary, it is covalently attached to the substrate, often forming an oxazolidinone or an amide. This temporary incorporation of the chiral moiety allows for highly diastereoselective transformations. For example, a closely related compound, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully used as a chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions. nih.gov

In these cases, the cyclopentane ring of the auxiliary adopts a rigid conformation, and the methyl and hydroxyl groups effectively shield one face of the reactive enolate derived from the substrate. This steric hindrance forces the electrophile to approach from the less hindered face, leading to high diastereoselectivity. The chelation of the enolate with a metal cation (e.g., Li⁺ or Bu₂BOTf) further rigidifies the transition state, enhancing the facial discrimination.

The following table summarizes the diastereoselectivity achieved in aldol reactions using an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, which serves as a model for the potential of this compound.

AldehydeDiastereomeric Excess (de)Yield (%)
Benzaldehyde>99%75
Isobutyraldehyde>99%70
trans-Crotonaldehyde>99%80

Transition State Analysis

The stereochemical outcome of reactions catalyzed by this compound or its derivatives can be rationalized by analyzing the transition state geometries. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these transition states. acs.org

In the context of an aldol reaction using an oxazolidinone auxiliary derived from a chiral amino alcohol, the formation of a six-membered, chair-like Zimmerman-Traxler transition state is often invoked. In this model, the metal enolate, the aldehyde, and the chiral auxiliary are all part of a highly organized assembly. The substituents on the chiral auxiliary dictate the facial selectivity of the aldehyde's approach to the enolate.

For the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, the cyclopentyl group would occupy a pseudo-equatorial position in the chair-like transition state to minimize steric interactions. This arrangement would orient the enolate in such a way that one face is effectively blocked, leading to a highly selective reaction.

Mechanisms of Nucleophilic Addition Reactions

As a primary amine, this compound can act as a nucleophile in addition reactions, particularly to carbonyl compounds. The general mechanism for the nucleophilic addition of a primary amine to an aldehyde or ketone involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon. byjus.com This leads to a zwitterionic tetrahedral intermediate, which then undergoes proton transfer to yield a carbinolamine. Subsequent dehydration of the carbinolamine results in the formation of an imine. byjus.com

The stereochemistry of this process, when the carbonyl compound is prochiral, would be influenced by the chiral nature of this compound. The approach of the amino group to the carbonyl face would be directed by the steric bulk of the cyclopentyl ring and its substituents, potentially leading to diastereomeric carbinolamine intermediates in unequal amounts.

Furthermore, the amino alcohol can participate in intramolecular nucleophilic additions. For instance, if tethered to a molecule containing a carbonyl group, the amino group could cyclize onto the carbonyl carbon, forming a heterocyclic system. The stereochemical course of such a cyclization would be governed by the conformational preferences of the transition state, aiming to minimize steric strain.

Mechanistic Pathways in Transient Directing Group Catalysis

A modern and powerful strategy in C-H bond functionalization is the use of transient directing groups. nih.gov In this approach, a catalytic amount of a chiral amine, such as this compound, can reversibly react with a substrate containing a carbonyl group (e.g., an aldehyde or ketone) to form a chiral imine in situ. researchgate.net This transiently formed imine then acts as a directing group for a metal catalyst (commonly palladium or rhodium) to selectively activate a specific C-H bond. researchgate.netresearchgate.net

The mechanistic pathway for a Pd-catalyzed C(sp³)–H arylation using a chiral amino acid as a transient directing group can be adapted to this compound. The proposed cycle is as follows:

Imine Formation: The amino alcohol reversibly condenses with the carbonyl substrate to form a chiral imine.

Cyclometalation: The imine coordinates to the Pd(II) catalyst, and the hydroxyl group can also coordinate to the metal, forming a bidentate ligand. This brings the metal center in proximity to a specific C-H bond, which is then cleaved to form a palladacycle. The stereochemistry of the amino alcohol directs which of the enantiotopic C-H bonds is activated.

Oxidative Addition/Reductive Elimination: An aryl halide oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates a Pd(II) species.

Hydrolysis and Catalyst Turnover: The arylated imine is hydrolyzed to release the functionalized carbonyl product and the chiral amino alcohol, which can then re-enter the catalytic cycle.

This strategy allows for the enantioselective functionalization of otherwise inert C-H bonds, with the chirality of the final product being dictated by the transient directing group. nih.gov

Detailed Mechanistic, Kinetic, and Thermodynamic Studies of Transformations Involving this compound Remain Largely Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a significant gap in the documented research concerning the specific mechanistic, kinetic, and thermodynamic properties of reactions involving the chemical compound this compound. While information regarding the synthesis and basic properties of this and structurally similar compounds is available, detailed studies focusing on the quantitative aspects of its chemical transformations are not readily found in the public domain.

The investigation into the mechanistic pathways, reaction rates, and thermodynamic stability of chemical compounds is fundamental to understanding their reactivity and potential applications. Such studies typically involve techniques like spectroscopy, chromatography, and computational modeling to elucidate reaction intermediates, transition states, and energy profiles. However, for this compound, specific data sets, including rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for its reactions, are not present in the surveyed scientific papers and databases.

Consequently, it is not possible to provide a detailed analysis or construct data tables for the "" or the "Kinetic and Thermodynamic Studies of Transformations Involving this compound" as per the specified outline. The absence of such information highlights a potential area for future research in the field of physical organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2-amino-1-methylcyclopentan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of cyclopentanone with methylamine using sodium borohydride (NaBH₄) as a reducing agent. Key optimization factors include:

  • Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions (e.g., δ ~1.4 ppm for methyl groups, δ ~3.2 ppm for hydroxyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₃NO, [M+H]⁺ = 128.1075) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) .

Q. What are the common chemical reactions involving this compound, and how do reaction mechanisms differ?

  • Reactions :

  • Oxidation : Using KMnO₄ or CrO₃ to yield ketones or aldehydes, depending on conditions .
  • Substitution : Amino group participates in nucleophilic acyl substitution with acyl chlorides .
  • Reduction : Further hydrogenation of the cyclopentane ring with H₂/Pd-C to produce saturated analogs .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during derivatization of this compound?

  • Strategies :

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to retain configuration during functionalization .
  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis .
  • X-ray crystallography : Confirm absolute configuration of crystalline derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Resolution methods :

  • Comparative assay validation : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement techniques).
  • Metabolic stability testing : Evaluate compound stability in vitro (e.g., liver microsomes) to identify degradation-related discrepancies .
  • Computational docking : Compare binding affinities across receptor isoforms using tools like AutoDock Vina .

Q. What computational models are suitable for predicting the pharmacokinetic properties of this compound?

  • Modeling approaches :

  • Hybrid QSAR/MD simulations : Combine quantitative structure-activity relationship (QSAR) with molecular dynamics to predict blood-brain barrier permeability .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles .

Q. How can in vitro assays be designed to study the compound’s interaction with neurological targets?

  • Experimental design :

  • Receptor binding assays : Radioligand competition assays (e.g., [³H]-ligand displacement) for dopamine or serotonin receptors.
  • Functional assays : Calcium flux or cAMP modulation in transfected HEK293 cells .
  • Dose-response curves : Use 8–10 concentration points to calculate EC₅₀/IC₅₀ values .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.